molecular formula C19H25N3OS B2464682 4-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine CAS No. 2379947-57-4

4-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine

Cat. No.: B2464682
CAS No.: 2379947-57-4
M. Wt: 343.49
InChI Key: WBGFBGZOGKOYOD-UHFFFAOYSA-N
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Description

4-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperidine ring can be prepared through the hydrogenation of pyridine derivatives. The final step involves the coupling of the thiazole and piperidine intermediates with the pyridine ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability . The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyclopropyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-14-9-18(6-7-20-14)23-12-15-3-2-8-22(10-15)11-17-13-24-19(21-17)16-4-5-16/h6-7,9,13,15-16H,2-5,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGFBGZOGKOYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=CSC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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